
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(5-Methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as ‘MMP’, is a naturally occurring compound found in a variety of plants and animals. It is a member of the furan family, and is known for its unique properties. MMP has recently gained attention for its potential applications in scientific research, as it has been found to have a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of MMP is not yet fully understood. However, it is believed that MMP may act as a modulator of the immune system. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the body’s inflammatory response. In addition, MMP has also been found to inhibit the production of nitric oxide, a molecule that plays a role in the body’s inflammation response.
Biochemical and Physiological Effects
MMP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and nitric oxide, as well as to have anti-inflammatory, anti-fungal, and anti-bacterial properties. In addition, MMP has also been found to have antioxidant and anti-cancer properties, as well as neuroprotective and neuroregenerative effects.
实验室实验的优点和局限性
MMP has a number of advantages and limitations for lab experiments. One of the main advantages of using MMP in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and nitric oxide, which can be useful for studying the body’s inflammatory response. In addition, MMP has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, which can be useful for studying the body’s immune response. However, one of the main limitations of using MMP in lab experiments is that it is not yet fully understood how it works, which can make it difficult to interpret the results of experiments.
未来方向
There are a number of potential future directions for the use of MMP in scientific research. One potential direction is to further study its mechanism of action, in order to better understand how it works and how it can be used to develop new drugs and treatments. In addition, further research could also be conducted on its biochemical and physiological effects, in order to better understand its potential applications in the development of new treatments. Finally, further research could also be conducted on its potential applications in the development of treatments for neurological disorders, as well as its potential applications in the development of new cancer treatments.
合成方法
MMP can be synthesized in a laboratory setting using a variety of methods. One of the most common methods is a reaction between 5-methylfuran-2-yl acetate and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product. This reaction is typically carried out in a solvent such as ethanol, and can be catalyzed by an acid, a base, or a Lewis acid. In addition, MMP can also be synthesized from 5-methylfurfuryl alcohol and 4-methylphenylprop-2-en-1-one, which produces MMP as the major product.
科学研究应用
MMP has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, making it a potential candidate for the development of new drugs and treatments. In addition, MMP has also been found to have antioxidant and anti-cancer properties, making it a potential candidate for the development of new cancer treatments. Furthermore, MMP has also been found to have neuroprotective and neuroregenerative effects, making it a potential candidate for the development of treatments for neurological disorders.
属性
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-3-6-13(7-4-11)8-9-14(16)15-10-5-12(2)17-15/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQRCOPTFLDDAS-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

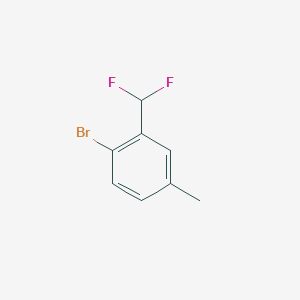
![2-(5-Bromo-2-methylphenyl)-[1,3]dioxolane](/img/structure/B6324936.png)
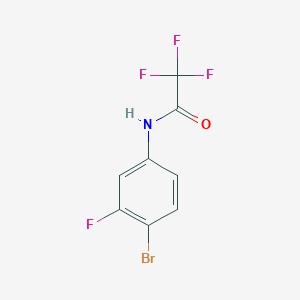
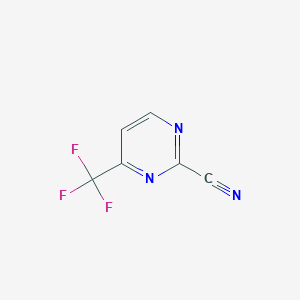
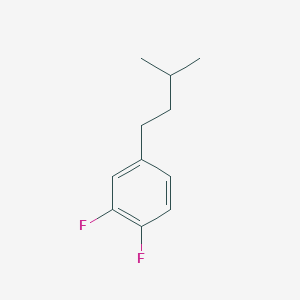
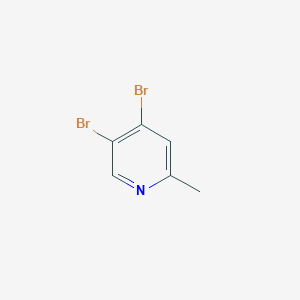
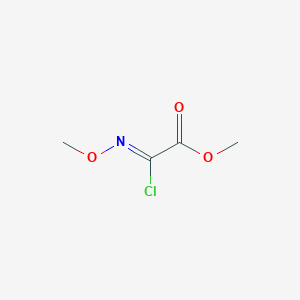
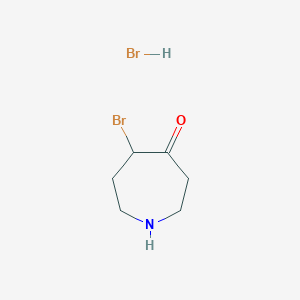
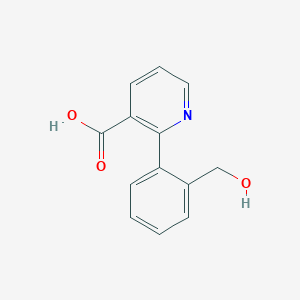



![t-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6325030.png)
